molecular formula C18H17Cl2NO3 B2529927 {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1794983-02-0

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate

Cat. No. B2529927
CAS RN: 1794983-02-0
M. Wt: 366.24
InChI Key: WWSGEIKDZVCBFI-UHFFFAOYSA-N
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Description

The compound {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate (DMCB) is a synthetic molecule that has been developed for its potential use in scientific research. DMCB is a member of the carbamate family of compounds, which have been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is based on its ability to inhibit the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in cognitive function. By inhibiting the activity of acetylcholinesterase, {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate increases the levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has also been shown to have other biochemical and physiological effects. {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been found to possess antioxidant properties, which can protect cells from oxidative damage. {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate in scientific research is its ability to inhibit acetylcholinesterase activity, which can lead to an increase in the levels of acetylcholine in the brain. This property of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate makes it a useful tool for studying the role of acetylcholine in cognitive function. However, one of the limitations of using {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate in lab experiments is that it may have off-target effects on other enzymes and receptors in the brain, which could complicate the interpretation of the results.

Future Directions

There are several future directions for research on {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate. One area of interest is the potential use of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of new compounds based on the structure of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate, which could have improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate and its effects on other enzymes and receptors in the brain.
Conclusion:
In conclusion, {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is a synthetic molecule that has potential applications in scientific research, particularly in the field of neuropharmacology. {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain and improve cognitive function. {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate also possesses antioxidant and anti-inflammatory properties, which make it a useful tool for studying these processes in the body. While there are some limitations to using {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate can be synthesized by the reaction of 2,4-dichlorobenzoic acid with 3,4-dimethylbenzylamine in the presence of triethylamine and N,N'-carbonyldiimidazole. The resulting intermediate is then reacted with methyl chloroformate to yield {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate. The synthesis method of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is relatively simple and efficient, making it a suitable candidate for large-scale production.

Scientific Research Applications

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been shown to have potential applications in scientific research, particularly in the field of neuropharmacology. {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity can lead to an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models.

properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-11-3-4-13(7-12(11)2)9-21-17(22)10-24-18(23)15-6-5-14(19)8-16(15)20/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSGEIKDZVCBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate

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